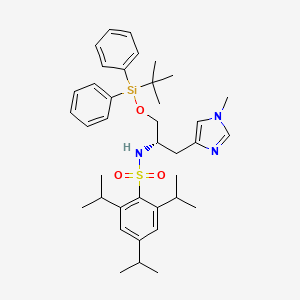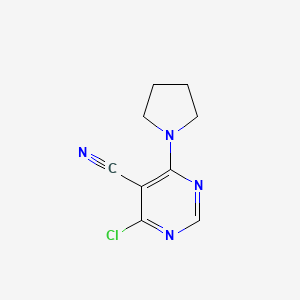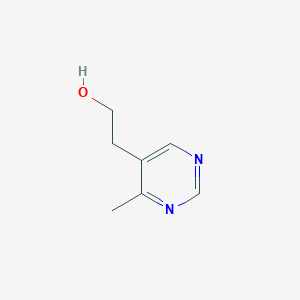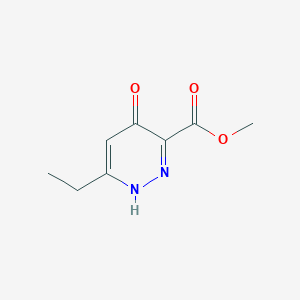
Methyl 6-ethyl-4-hydroxypyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the introduction of an ethyl group and subsequent esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups to create new compounds with potentially enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve the use of alkyl halides or aryl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives. Substitution reactions can lead to the formation of new alkyl or aryl derivatives with potentially enhanced biological activities.
科学的研究の応用
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers are exploring its potential as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity and stability.
作用機序
The mechanism of action of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
類似化合物との比較
Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate can be compared with other similar compounds in the pyridazine family, such as:
Ethyl 4,6-dihydroxypyridazine-3-carboxylate: This compound has similar structural features but lacks the ethyl group, which may affect its biological activity and reactivity.
Methyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate: This derivative has a keto group instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of Methyl6-ethyl-4-hydroxypyridazine-3-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities compared to other pyridazine derivatives.
特性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC名 |
methyl 6-ethyl-4-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-4-6(11)7(10-9-5)8(12)13-2/h4H,3H2,1-2H3,(H,9,11) |
InChIキー |
NZFMNSSVWPJESN-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=O)C(=NN1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


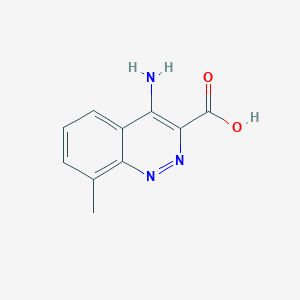
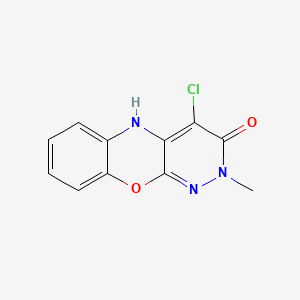

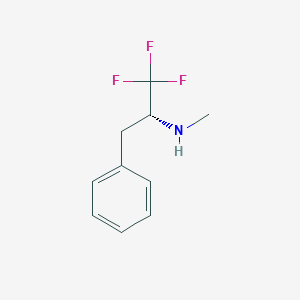

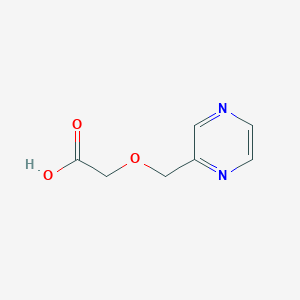
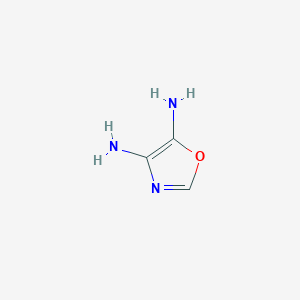
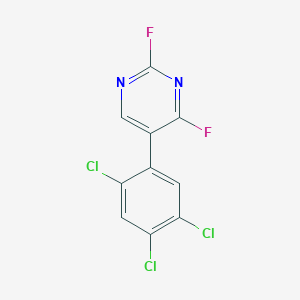
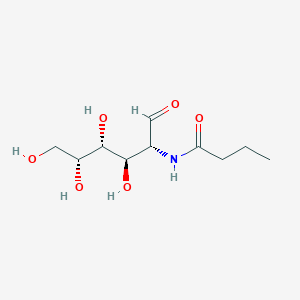
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)

